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Get Quote

Executive Summary
In the landscape of fine chemical intermediates, 3-(3-Hydroxypropyl)-2-methoxyphenol
(CAS: 106800-29-7) stands out as a highly versatile, 1,2,3-trisubstituted aromatic building

block[1]. Featuring a guaiacol (2-methoxyphenol) core flanked by a primary alcohol-bearing

propyl chain, this compound is structurally primed for the synthesis of complex lignans,

conformationally restricted catecholamines, and selective central nervous system (CNS)

receptor ligands.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic

specifications. This guide details the causality behind its synthetic pathways, establishes self-

validating quality control protocols, and outlines its critical role in modern drug development.
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Understanding the physicochemical baseline of 3-(3-Hydroxypropyl)-2-methoxyphenol is
critical for predicting its behavior in both synthetic reactions and biological systems. The

presence of both a phenolic hydroxyl and a primary aliphatic hydroxyl provides orthogonal

reactivity, allowing for selective functionalization if steric and electronic environments are

properly leveraged.

Table 1: Quantitative Physicochemical Properties

Property Value / Description

Chemical Name 3-(3-Hydroxypropyl)-2-methoxyphenol

CAS Registry Number 106800-29-7[2]

Molecular Formula C10H14O3[1]

Molecular Weight 182.22 g/mol [3]

SMILES Code OC1=CC=CC(CCCO)=C1OC[1]

H-Bond Donors/Acceptors 2 / 3

Recommended Storage Sealed in dry, 2-8°C[3]

Synthetic Methodologies & Mechanistic Pathways
The synthesis of 1,2,3-trisubstituted benzenes is notoriously challenging due to steric

hindrance and the risk of poly-alkylation. The most robust and regioselective approach utilizes

a Claisen Rearrangement followed by Hydroboration-Oxidation.
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Fig 1: Synthetic pathway via Claisen rearrangement and hydroboration.
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Step-by-Step Protocol & Causality
Step 1: Regioselective O-Allylation

Protocol: React guaiacol (1.0 eq) with allyl bromide (1.2 eq) in acetone, using anhydrous

K₂CO₃ (1.5 eq) as the base. Reflux for 8 hours.

Causality: K₂CO₃ is deliberately selected over stronger bases like NaOH. Its mild basicity is

sufficient to deprotonate the phenol (pKa ~9.9) without promoting oxidative degradation of

the phenoxide ion or unwanted C-alkylation, ensuring strictly O-alkylation.

Step 2: Thermal Claisen Rearrangement

Protocol: Dissolve the purified 1-allyloxy-2-methoxybenzene in N,N-diethylaniline and heat to

200°C for 12 hours under an argon atmosphere.

Causality: The[3,3]-sigmatropic rearrangement is thermally driven. The allyl group migrates

exclusively to the available ortho position. N,N-diethylaniline is chosen as the solvent

because its high boiling point accommodates the required thermal energy, and its mild

basicity prevents acid-catalyzed polymerization of the resulting phenol.

Self-Validation: This step validates itself via FTIR spectroscopy. The successful migration is

confirmed by the sudden reappearance of a broad phenolic O-H stretch at ~3400 cm⁻¹,

which is entirely absent in the O-allyl ether precursor.

Step 3: Anti-Markovnikov Hydroboration-Oxidation

Protocol: Treat 3-allyl-2-methoxyphenol with BH₃-THF (1.1 eq) at 0°C, followed by careful

addition of 30% H₂O₂ and 3M NaOH at room temperature.

Causality: BH₃-THF selectively attacks the less sterically hindered terminal carbon of the allyl

group. While bulkier boranes (like 9-BBN) offer higher steric selectivity, BH₃-THF is selected

here for its superior atom economy and easier removal of water-soluble borate byproducts

during the aqueous workup.
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To ensure the integrity of the synthesized compound for downstream drug development, a

rigorous, self-validating analytical workflow must be employed.

Synthesized Compound

1H & 13C NMR
(Structural Elucidation)

LC-MS (ESI+)
(Mass Confirmation)

RP-HPLC
(Purity Assessment)

Release for
Drug Development

Purity ≥ 98%

Repurification
(Prep-HPLC)

Purity < 98%
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Fig 2: Quality control and analytical validation workflow.

Nuclear Magnetic Resonance (NMR) Profiling
Structural confirmation relies heavily on ¹H-NMR. The presence of the intact methoxy group

and the newly formed primary alcohol are the primary markers of success.

Table 2: Expected ¹H-NMR Spectral Data (400 MHz, CDCl₃)

Shift (ppm) Multiplicity Integration
Structural
Assignment

6.70 - 6.85 m 3H
Aromatic protons (C4,

C5, C6)

5.60 s (br) 1H
Phenolic -OH (D₂O

exchangeable)

3.85 s 3H Methoxy (-OCH₃)

3.65 t 2H
Aliphatic -CH₂-OH

(Terminal)

2.75 t 2H Benzylic Ar-CH₂-

1.85 m 2H Central aliphatic -CH₂-

Self-Validating RP-HPLC Protocol
Conditions: C18 Column (250 x 4.6 mm, 5 µm); Isocratic mobile phase of 40% Acetonitrile /

60% Water with 0.1% Trifluoroacetic acid (TFA); Flow rate 1.0 mL/min; UV detection at 280

nm.

Causality: The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl group

(pKa ~9.5). By keeping the molecule in its neutral state, we prevent secondary interactions

with residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes.
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Self-Validation System: The protocol validates itself prior to sample analysis via a System

Suitability Test (SST). A known resolution mixture of guaiacol and the final product is

injected. The analysis is programmed to automatically halt unless the resolution factor ( Rs​)

between the two peaks is strictly > 2.0, mathematically proving the column's resolving power

is intact before any real data is collected.

Applications in Medicinal Chemistry
In drug discovery, 3-(3-Hydroxypropyl)-2-methoxyphenol serves as a highly privileged

scaffold:

Conformationally Restricted Catecholamines: By converting the primary alcohol into a

primary amine (via Gabriel synthesis or mesylation followed by azide reduction), researchers

can generate dopamine and serotonin analogs. The methoxy group acts as a metabolic

shield against rapid degradation by Catechol-O-methyltransferase (COMT).

Antineoplastic Lignans: The 1,2,3-trisubstitution pattern is a core motif in podophyllotoxin

analogs. The propyl chain provides the exact carbon length required to undergo oxidative

cyclization, forming the lactone rings critical for tubulin-binding and topoisomerase II

inhibition in oncology targets.

Handling, Stability, and Storage Protocols
Because electron-rich phenols are highly susceptible to auto-oxidation (forming deeply colored

quinones), strict handling protocols are mandatory.

Storage: The compound must be sealed in a dry environment and maintained at 2-8°C[1].

Handling: For long-term viability, the headspace of the storage vessel should be purged with

Argon or Nitrogen prior to sealing. Solutions prepared for biological assays should be made

fresh or stored at -20°C in degassed DMSO to prevent oxidative dimerization.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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